molecular formula C7H5ClN2 B598378 6-Chloro-3-methylpicolinonitrile CAS No. 1201924-31-3

6-Chloro-3-methylpicolinonitrile

Cat. No. B598378
M. Wt: 152.581
InChI Key: GRLXSZKHRDKVTE-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-methylpicolinonitrile is 1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

6-Chloro-3-methylpicolinonitrile has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chlorination and Substituted Derivatives

6-Chloro-3-methylpicolinonitrile is involved in the formation of chloro-substituted derivatives of pyridine. The compound undergoes a process where chlorine or hydrogen peroxide and hydrochloric acid are introduced, affecting the pyridine nucleus and leading to the formation of new chloro-substituted derivatives of pyridine (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).

Photochemical Studies

The photochemistry of 6-chloropicolinic acids has been extensively studied, showing a variety of reactions under different conditions. The studies reveal insights into the heterolytic and homolytic photodehalogenation processes, shedding light on the behavior of these compounds under various conditions and their potential applications in further chemical studies (Rollet, F., Richard, C., & Pilichowski, J., 2006).

Spectroscopic Analysis

The compound is also studied in the context of nuclear magnetic resonance (NMR), particularly focusing on the methyl coupling of 2-substituted picolines, 2-pyridones, and 2-pyridthiones. These studies contribute to understanding the complex spin-spin interactions and structural insights of these compounds (Bell, C. L., Egan, R., & Bauer, L., 1965).

Catalytic Applications

6-Chloro-3-methylpicolinonitrile finds application in catalytic processes. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes followed by cyclization to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This demonstrates the versatility of the compound in facilitating complex chemical transformations (Jiang, X., Sun, D., Jiang, Y., & Ma, D., 2015).

Pharmaceutical Intermediate

In the pharmaceutical industry, 6-Chloro-3-methylpicolinonitrile is used as a strategic building block for the preparation of certain drugs. For instance, it's used in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a drug used in the treatment of HIV (Longstreet, A. R., Opalka, S., Campbell, B., Gupton, B., & McQuade, D. T., 2013).

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXSZKHRDKVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676772
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylpicolinonitrile

CAS RN

1201924-31-3
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile 1-oxide (8.42 g, 62.8 mmol) was stirred in refluxing POCl3 (60 mL, 646 mmol) for 6 hours. The mixture was cooled to room temperature and slowly poured into ice-water. The resulting beige precipitate was collected by filtration to give the title compound.
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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